molecular formula C17H20N4O3S B2419508 8-((2-methoxyethyl)thio)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione CAS No. 476482-64-1

8-((2-methoxyethyl)thio)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2419508
CAS RN: 476482-64-1
M. Wt: 360.43
InChI Key: GSFQBOVSTNQOBB-UHFFFAOYSA-N
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Description

8-((2-methoxyethyl)thio)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MRS2500 and is a selective antagonist of the P2Y1 receptor.

Scientific Research Applications

Antimycobacterial Activity

A study investigated the synthesis and biological activity of 6-(2-furyl)-9-(p-methoxybenzyl)purines with various substituents, including those structurally related to the specified compound, demonstrating their potential as antimycobacterial agents. These compounds showed selective activity against Mycobacterium tuberculosis with low toxicity to mammalian cells, highlighting their therapeutic promise in treating tuberculosis (Morten Braendvang & L. Gundersen, 2007).

Regiospecific Methylation

Another study explored the use of purines protected at N-9 by p-methoxybenzyl, undergoing methylation at N-7, showcasing a regiospecific method applicable to various substrates. This technique underlines the chemical versatility and potential application in synthesizing diverse purine derivatives with specified functional group placements (Honorine Lebraud et al., 2013).

Novelty in Synthesis and Application

Further research details the synthesis of bromophenols coupled with nucleoside bases, providing insights into novel compounds derived from natural sources. These findings contribute to the understanding of purine derivatives' synthesis and potential bioactive properties, including those structurally related to the compound (Ming Ma et al., 2007).

Nonlinear Optical Properties

The examination of novel styryl dyes, including purine derivatives, for their third-order nonlinear optical properties, reveals the potential use of these compounds in device applications due to their effective two-photon absorption cross-section. This suggests a role for purine derivatives in the development of new materials for optical technologies (S. Shettigar et al., 2009).

properties

IUPAC Name

8-(2-methoxyethylsulfanyl)-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3S/c1-11-5-4-6-12(9-11)10-21-13-14(18-17(21)25-8-7-24-3)20(2)16(23)19-15(13)22/h4-6,9H,7-8,10H2,1-3H3,(H,19,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSFQBOVSTNQOBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=C(N=C2SCCOC)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

476482-64-1
Record name 8-((2-METHOXYETHYL)THIO)-3-ME-7-(3-METHYLBENZYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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